Geological formation environments of marcasite
Geological formation environments of marcasite
An In-depth Technical Guide on the Geological Formation Environments of Marcasite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marcasite, an iron sulfide (B99878) mineral with the chemical formula FeS₂, is a dimorph of the more common pyrite (B73398). While chemically identical, marcasite crystallizes in the orthorhombic system, whereas pyrite is isometric.[1][2] This structural difference leads to distinct physical properties and, most importantly, different stability fields and formation environments. Marcasite is significantly more reactive and less stable than pyrite, readily decomposing in the presence of humidity to form iron sulfates and sulfuric acid, a phenomenon known as "pyrite decay".[1] Its occurrence is restricted to specific low-temperature and highly acidic near-surface environments.[3][4] Understanding the precise geochemical and physical conditions that favor the formation of marcasite over pyrite is crucial for interpreting geological records, understanding ore deposit genesis, and evaluating the stability of sulfide-bearing materials. This guide provides a comprehensive overview of the geological environments, physicochemical parameters, and experimental protocols related to the formation of marcasite.
Geological Occurrences
Marcasite is formed as both a primary and a secondary mineral across a range of low-temperature geological settings.[1][2][5]
2.1 Sedimentary Environments This is the most common setting for marcasite formation. It precipitates under acidic, reducing conditions, often in organic-rich sediments. Key sedimentary occurrences include:
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Shales, Clays, and Limestones: Marcasite frequently forms nodules, concretions, and disseminated crystals within these rocks.[1][3][4] The decay of organic matter can create localized acidic and anoxic microenvironments conducive to its formation.[4]
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Coal Deposits: It is commonly found in low-grade coals and associated claystones, where the high sulfur and organic content create an ideal acidic environment.[1][4][6]
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Fossil Replacements: Marcasite can replace organic material, creating detailed fossil pseudomorphs.[4][7]
2.2 Low-Temperature Hydrothermal Veins Marcasite can precipitate from low-temperature, acidic hydrothermal fluids in veins and fractures.[1][4][6][8] In these environments, it is often found in association with a suite of other sulfide minerals. While pyrite is more common in hydrothermal systems overall, marcasite's presence points specifically to lower temperature and higher acidity fluid regimes.[6]
2.3 Secondary Mineral Formation As a secondary mineral, marcasite forms from the chemical alteration of pre-existing iron sulfides, most notably pyrrhotite (B1172379) (Fe₁₋ₓS) and chalcopyrite (CuFeS₂).[1][4] This transformation typically occurs under low-temperature, acidic conditions where the primary sulfide becomes unstable.
Physicochemical Formation Conditions
The preferential formation of marcasite over its stable polymorph, pyrite, is governed by a narrow set of physicochemical parameters. Experimental studies have constrained these conditions, which are summarized below.
3.1 Influence of pH The most critical factor controlling FeS₂ polymorphism is pH. Marcasite formation is strongly favored in acidic solutions.
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Laboratory experiments and geological observations consistently show that marcasite precipitates preferentially at a pH below approximately 5 .[1][9][10]
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In contrast, neutral to alkaline conditions favor the formation of pyrite.[9][11]
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The underlying reason is thought to be related to surface energy; at low pH, marcasite is thermodynamically more stable than pyrite.[1]
3.2 Influence of Temperature Marcasite is exclusively a low-temperature mineral.
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It typically forms at temperatures below 240°C .[10]
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Some studies suggest a formation range between 100°C and 240°C for the replacement of pyrrhotite.[9]
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Above 300°C, the transformation from marcasite to the more stable pyrite structure becomes rapid, especially in the presence of hydrothermal fluids.[9][12] Under dry conditions, the transformation is much slower but still proceeds, with a measurable velocity at 415°C.[13]
3.3 Role of Sulfur Species and Saturation State The nature of the available sulfur species and the saturation index of the fluid also play a role.
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The presence of elemental sulfur (S°) is thought to favor marcasite formation, whereas the presence of polysulfide ions (Sₙ²⁻) favors pyrite.[11]
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Experimental work has shown that at low saturation indices (<10⁴), a mixture of marcasite and pyrite forms, while at high saturation indices (>10⁵), pyrite precipitation is favored.[14]
Table 1: Quantitative Formation and Transformation Parameters for Marcasite
| Parameter | Value/Range | Context | Source(s) |
| pH | < 5 - 6 | Preferential formation of marcasite over pyrite. | [1][9][10][11] |
| Temperature | < 240 °C | General formation range in hydrothermal systems. | [10] |
| 100 - 240 °C | Formation via replacement of pyrrhotite. | [9] | |
| > 300 °C | Rapid transformation to pyrite in hydrothermal fluids. | [9][12] | |
| > 425 °C | Recrystallization to pyrite. | [6] | |
| Saturation Index (SI) | < 10⁴ | Favors formation of a marcasite and pyrite mixture. | [14] |
| > 10⁵ | Favors precipitation of pyrite. | [14] |
Associated Minerals
In its natural occurrences, marcasite is commonly found alongside a characteristic suite of minerals that reflect its low-temperature, sulfide-rich formation environment. These include:
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Pyrite (FeS₂): Often found intergrown with marcasite, reflecting fluctuations in pH or temperature at the site of deposition.[1][4][6]
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Pyrrhotite (Fe₁₋ₓS): Can be a precursor mineral that alters to marcasite.[1][4]
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Galena (PbS) & Sphalerite (ZnS): Common associates in low-temperature hydrothermal sulfide deposits.[1][4][6]
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Fluorite (CaF₂), Dolomite (CaMg(CO₃)₂), & Calcite (CaCO₃): Common gangue minerals in hydrothermal veins where marcasite is found.[1][4][6]
Experimental Protocols
The synthesis of marcasite in the laboratory is essential for understanding its formation mechanism and for obtaining pure samples for further study. Below are detailed protocols for key experimental methods.
5.1 Protocol: Low-Temperature Aqueous Synthesis of Marcasite
This protocol is adapted from studies investigating the effects of acidity on FeS₂ polymorph formation.[15]
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Objective: To synthesize marcasite preferentially over pyrite by controlling solution acidity.
-
Reactants:
-
Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)
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Sulfuric Acid (H₂SO₄), 0.005 M to 0.20 M solutions
-
Elemental Sulfur (S°) powder
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Deoxygenated, deionized water
-
-
Apparatus:
-
250 mL Teflon-lined Berghof autoclave
-
Heating jacket with temperature controller
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Stir plate
-
Glove box or nitrogen-purged environment
-
-
Methodology:
-
Inside a glove box to maintain an anoxic environment, add a solution of ferrous sulfate and sulfuric acid to the Teflon reaction vessel.
-
Add powdered elemental sulfur to the solution.
-
Seal the Teflon vessel and place it inside the stainless steel autoclave.
-
Secure the autoclave top and ensure the thermocouple is correctly positioned.
-
Heat the autoclave to the desired temperature (e.g., 150°C - 200°C) and maintain for a period of 24 to 72 hours with constant stirring.
-
After the reaction period, cool the autoclave to room temperature.
-
Filter the solid products, wash with deoxygenated water and then acetone (B3395972) to remove unreacted sulfur, and dry under vacuum.
-
Characterize the solid product using Powder X-ray Diffraction (PXRD) to determine the relative proportions of marcasite and pyrite.
-
5.2 Protocol: Hydrothermal Synthesis via Space-Separated Reactants
This method, adapted from Yao et al. (2020), allows for the growth of larger, high-purity marcasite crystals by physically separating the iron and sulfur source solutions, which then react in the vapor phase.[16]
-
Objective: To synthesize high-purity marcasite crystals.
-
Reactants:
-
Sodium Thiosulfate (B1220275) Pentahydrate (Na₂S₂O₃·5H₂O), 1 M solution
-
Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O), 1 M solution
-
-
Apparatus:
-
115 mL steel autoclave with a large PTFE liner
-
15 mL PTFE beaker (must be small enough to fit inside the larger liner)
-
Laboratory furnace
-
-
Methodology:
-
Pour 30 mL of the 1 M sodium thiosulfate solution into the large (115 mL) PTFE liner. This solution will act as the sulfur source.
-
Pour 10 mL of the 1 M ferrous chloride solution into the small (15 mL) PTFE beaker. This is the iron source.
-
Carefully place the small beaker containing the FeCl₂ solution inside the large liner, ensuring the solutions do not mix directly.
-
Place the PTFE liner assembly into the steel autoclave and seal it.
-
Heat the autoclave in a furnace to 240°C and hold for 48 hours.
-
After the reaction period, remove the autoclave from the furnace and allow it to cool to room temperature.
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Collect the synthesized crystals, wash with deionized water and ethanol, and dry.
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Visualizing Marcasite Formation Pathways and Workflows
6.1 Geochemical Controls on FeS₂ Polymorph Formation
The following diagram illustrates the key decision points in the geochemical pathway that determine whether marcasite or pyrite is the resulting iron disulfide polymorph.
Caption: Geochemical pathway for marcasite vs. pyrite formation.
6.2 Experimental Workflow for Hydrothermal Synthesis
This diagram outlines the procedural flow for the space-separated hydrothermal synthesis of marcasite, a common laboratory technique for producing high-purity samples.
Caption: Workflow for space-separated hydrothermal synthesis.
References
- 1. Marcasite - Wikipedia [en.wikipedia.org]
- 2. Learning Geology: Pyrite (Marcasite) [geologylearn.blogspot.com]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. Marcasite Mineral | Uses and Properties [geology.com]
- 5. Marcasite (Marcasite) - Rock Identifier [rockidentifier.com]
- 6. Marcasite – Mineral Properties, Photos and Occurrence [mineralexpert.org]
- 7. mindat.org [mindat.org]
- 8. GEO143 Mineral Webpages - Marcasite [sites.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Trace Element Signatures in Pyrite and Marcasite From Shallow Marine Island Arc-Related Hydrothermal Vents, Calypso Vents, New Zealand, and Paleochori Bay, Greece [frontiersin.org]
- 11. Origin of marcasite and its implications regarding the genesis of roll-front uranium deposits [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajsonline.org [ajsonline.org]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. A combined experimental and theoretical study of the prototypical polymorphic transformation from marcasite to pyrite FeS2 - PMC [pmc.ncbi.nlm.nih.gov]
